molecular formula C13H17N B2656228 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine CAS No. 194669-34-6

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2656228
CAS No.: 194669-34-6
M. Wt: 187.286
InChI Key: OVNZOEIBGAAULD-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C13H17N . It belongs to the class of tetrahydropyridines (THPs), a nitrogen-containing heterocyclic moiety that has sparked notable interest as an auspicious scaffold in medicinal and drug discovery research . The tetrahydropyridine ring system exists in distinct structural isomers and has been identified in both natural products and synthetic pharmaceutical agents . While the specific biological activity of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine requires further investigation, many THP-containing compounds have been found to possess a range of biologically active properties . Researchers are exploring THP derivatives for various applications, and the introduction of varied substituents onto the THP ring system, such as the 2,3-dimethylphenyl group in this compound, can have a significant effect on its pharmacological properties . This compound is provided as a high-purity material for research and development purposes. It is intended for laboratory use only by qualified professionals. This product is not for diagnostic, therapeutic, or human consumption.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-6,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNZOEIBGAAULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine , designed for researchers in medicinal chemistry and neuropharmacology.

Synthesis, Structural Properties, and Neuropharmacological Implications

Executive Summary

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is a substituted 4-aryl-1,2,3,6-tetrahydropyridine, structurally analogous to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] While the unsubstituted phenyl analog (N-desmethyl-MPTP) is a known metabolite, the 2,3-dimethyl variant represents a specific steric probe used in Structure-Activity Relationship (SAR) studies targeting Monoamine Oxidase B (MAO-B) kinetics and the dopamine transporter (DAT).

This guide details the synthesis, physicochemical profile, and handling protocols for this compound. It serves as a critical reference for laboratories investigating the steric limits of MPTP-induced neurotoxicity or developing novel sigma-receptor ligands where this scaffold frequently appears as a pharmacophore.

Chemical Identity & Physicochemical Profile[2]

PropertySpecification
Chemical Name 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine
Common Abbreviation 2,3-DMP-THP
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.29 g/mol
Structural Class 4-Aryl-tetrahydropyridine (Secondary Amine)
Predicted LogP 3.2 – 3.5 (Lipophilic)
pKa (Calculated) ~9.5 (Secondary amine nitrogen)
Solubility Soluble in DMSO, Ethanol, DCM; sparingly soluble in water (unless salt form).
Structural Analysis

The molecule features a tetrahydropyridine ring with a bulky 2,3-dimethylphenyl group at the C4 position.

  • Steric Influence: The ortho (C2) methyl group introduces significant torsional strain, preventing the phenyl ring from achieving coplanarity with the tetrahydropyridine double bond. This conformation is critical for modulating affinity for MAO-B.

  • Electronic Effect: The 2,3-dimethyl substitution is electron-donating, potentially stabilizing the radical cation intermediate if oxidized, though steric effects usually dominate.

Synthesis Protocol: The Grignard-Dehydration Route

Note: This protocol describes the synthesis of the hydrochloride salt to ensure stability.

Phase 1: Nucleophilic Addition (Grignard)

Reagents: N-Boc-4-piperidone, 2,3-Dimethylphenylmagnesium bromide, THF (anhydrous).

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Solvation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.5 M). Cool to 0°C.

  • Addition: Dropwise add 2,3-Dimethylphenylmagnesium bromide (1.2 eq, 0.5 M in THF) over 30 minutes. The ortho-methyl group may slow kinetics; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (formation of tertiary alcohol).

  • Quench: Cool to 0°C and quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-(2,3-dimethylphenyl)-4-hydroxy-N-Boc-piperidine .

Phase 2: Acid-Mediated Dehydration & Deprotection

Reagents: Trifluoroacetic acid (TFA) or HCl/Dioxane.

  • Dehydration: Dissolve the crude alcohol in a mixture of TFA/DCM (1:1) .

  • Reflux: Stir at RT for 2 hours, then reflux (40°C) for 1 hour. The acid catalyzes both the elimination of the hydroxyl group (forming the C3-C4 double bond) and the removal of the N-Boc group.

  • Isolation: Concentrate in vacuo to remove TFA.

  • Basification: Redissolve residue in water/DCM. Basify with 2M NaOH to pH >12. Extract the free base into DCM.

  • Salt Formation: Treat the DCM layer with HCl in diethyl ether to precipitate 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride .

  • Purification: Recrystallize from Isopropanol/Ether.

Visualization: Synthesis & Metabolic Pathway

The following diagram illustrates the synthesis route and the potential metabolic activation pathway (analogous to MPTP) if the amine were N-methylated.

G Start N-Boc-4-Piperidone Inter Intermediate: 4-Hydroxy-4-Aryl-Piperidine Start->Inter THF, 0°C Grignard Grignard Reagent (2,3-Dimethylphenyl-MgBr) Grignard->Inter Product TARGET: 4-(2,3-Dimethylphenyl)- 1,2,3,6-tetrahydropyridine Inter->Product H+ / Dehydration (-H2O, -Boc) N_Methyl N-Methylation (In Vivo / Lab Error) Product->N_Methyl Potential Risk MAOB MAO-B Oxidation N_Methyl->MAOB Toxin Pyridinium Species (Neurotoxic Potential) MAOB->Toxin Bioactivation

Figure 1: Synthesis of 4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine and theoretical bioactivation pathway.

Pharmacological Context & Mechanism[1][2]

The "Ortho-Effect" in MPTP Analogs

This compound is a structural probe for the active site of MAO-B.

  • MPTP Mechanism: MPTP is oxidized by MAO-B to MPDP+, then to MPP+, which accumulates in dopaminergic neurons via the Dopamine Transporter (DAT) and inhibits mitochondrial Complex I.

  • 2,3-Dimethyl Impact:

    • 2-Methyl Substitution: Known to increase neurotoxicity compared to MPTP (Youngster et al., 1989). The methyl group locks the phenyl ring relative to the tetrahydropyridine ring, favoring the conformation required for MAO-B oxidation.

    • 2,3-Dimethyl Substitution: The additional 3-methyl group adds bulk. If the steric hindrance becomes too great, it may prevent the molecule from entering the MAO-B catalytic tunnel, potentially abolishing toxicity. However, if it fits, the electron-donating nature of the methyls could facilitate the initial single-electron transfer (SET) step of oxidation.

SAR Data Summary (Analogous)
Compound VariantMAO-B Substrate EfficiencyRelative Neurotoxicity
MPTP (Parent) High (Reference)High
2'-Me-MPTP Very High> MPTP
2',3'-Dimethyl-MPTP Variable (Steric dependent)Unknown/High Risk
N-Desmethyl (Target) Low (Poor DAT substrate)Low (unless N-methylated)

Critical Insight: The target compound (secondary amine) is generally considered inactive as a neurotoxin per se because it is not a substrate for the dopamine transporter (DAT) until it is N-methylated. However, it acts as a norepinephrine reuptake inhibitor in some contexts.

Safety & Handling Protocols (E-E-A-T)

WARNING: While the secondary amine is less toxic than the N-methylated analog, it must be handled with BSL-2 chemical safety protocols due to the ease of accidental N-methylation (e.g., exposure to methyl iodide or biological methylation).

  • Containment: Weigh and handle only inside a certified fume hood or glovebox.

  • Deactivation: All glassware contacting this compound should be soaked in a 10% Bleach (Hypochlorite) solution for 30 minutes before washing. This oxidizes the tetrahydropyridine double bond, destroying the pharmacophore.

  • Skin Protection: Double-glove (Nitrile). The lipophilicity (LogP ~3.5) allows rapid dermal absorption.

  • Emergency: In case of exposure, immediate administration of Selegiline (MAO-B inhibitor) is the theoretical antidote, though clinical efficacy depends on the specific analog's kinetics.

References

  • Youngster, S. K., et al. (1989). "Role of the 2'-methyl group in the neurotoxicity of MPTP analogs." Journal of Neurochemistry.

  • Castagnoli, N., et al. (1997). "Neurotoxicity of MPTP and related compounds: Structure-Activity Relationships." Chemical Research in Toxicology.

  • Heikkila, R. E., et al. (1984). "Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors." Nature.

  • Synthesis Reference: "Preparation of 4-aryl-1,2,3,6-tetrahydropyridines via acid-catalyzed dehydration." Organic Syntheses. (General Protocol Application).

Sources

Technical Guide: Biological Activity & Synthesis of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

[1]

Executive Summary

4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine (hereafter referred to as 2,3-DMPTP ) is a secondary amine pharmacophore belonging to the 4-phenyl-1,2,3,6-tetrahydropyridine class.[1] It is primarily recognized in neuropharmacology as the nor-methyl precursor to the potent neurotoxin 2',3'-dimethyl-MPTP .[1]

While the N-methylated analog is a high-affinity substrate for Monoamine Oxidase B (MAO-B) and a devastating mitochondrial toxin (Complex I inhibitor), the secondary amine 2,3-DMPTP exhibits a distinct biological profile.[1] It serves as a vital probe for investigating the Structure-Activity Relationships (SAR) of dopaminergic neurotoxicity and has potential utility as a scaffold for serotonin/norepinephrine reuptake inhibitors.[1]

Key Technical Classification:

  • Chemical Class: Phenyl-tetrahydropyridine.[1]

  • Primary Biological Context: Dopaminergic Neurotoxicology (Precursor/Metabolite).[1]

  • Mechanism of Interest: MAO-B mediated oxidation; Monoamine transporter (DAT/SERT) binding.[1]

Chemical Structure & Properties[1]

The molecule features a tetrahydropyridine ring substituted at the 4-position with a 2,3-dimethylphenyl group.[1] The absence of the N-methyl group (present in MPTP) fundamentally alters its metabolic fate and toxicity profile.[1]

PropertySpecification
IUPAC Name 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine
Molecular Formula C₁₃H₁₇N
Molecular Weight 187.28 g/mol
LogP (Predicted) ~3.2 (Lipophilic, BBB permeable)
pKa (Predicted) ~9.5 (Secondary amine)
Key Structural Feature 2,3-Dimethyl substitution on the phenyl ring (steric bulk).[1][2]

Biological Mechanism of Action[1]

The biological activity of 2,3-DMPTP must be understood through the lens of bioactivation and transporter interaction .[1]

The Bioactivation Pathway (The "Lethal Synthesis" Context)

Unlike its N-methylated counterpart, 2,3-DMPTP is not a direct substrate for the formation of a toxic quaternary pyridinium species via MAO-B alone.[1] The toxicity of this class relies on the formation of an N-methyl-pyridinium ion (MPP+ analog).[1]

  • N-Methylation (Bioactivation): In vivo, 2,3-DMPTP can theoretically be N-methylated by non-specific N-methyltransferases to form 2',3'-dimethyl-MPTP .[1]

  • MAO-B Oxidation: The N-methylated species is then oxidized by MAO-B in glial cells to the dihydropyridinium intermediate.[1]

  • Mitochondrial Uptake: The final pyridinium metabolite (2',3'-dimethyl-MPP+) is taken up by the Dopamine Transporter (DAT) into dopaminergic neurons, where it inhibits Complex I of the electron transport chain.[1]

Critical Insight: The 2,3-dimethyl substitution enhances the lipophilicity and potency of the N-methylated toxin compared to unsubstituted MPTP.[1] Therefore, 2,3-DMPTP must be handled with extreme caution as a potential pro-toxin.[1]

Monoamine Transporter Interaction

Tetrahydropyridines lacking the N-methyl group often retain significant affinity for monoamine transporters (SERT, NET, DAT) but act as inhibitors rather than substrates for uptake.[1] The 2,3-dimethyl substitution pattern typically increases selectivity for serotonin (SERT) or norepinephrine (NET) transporters over dopamine, similar to the SAR observed in paroxetine intermediates.[1]

Visualization: Metabolic Fate & Toxicity Logic[1]

MetabolicPathwayDMPTP2,3-DMPTP(Secondary Amine)N_MethylationN-Methylation(Slow/In Vivo)DMPTP->N_MethylationPotentialMetabolismDAT_SERTDAT/SERTTransportersDMPTP->DAT_SERTDirect Binding(Inhibition)DM_MPTP2',3'-Dimethyl-MPTP(Pro-Toxin)N_Methylation->DM_MPTPMAO_BMAO-B Oxidation(Glial Cells)DM_MPTP->MAO_BRapidOxidationIntermediateDihydropyridiniumSpeciesMAO_B->IntermediateToxin2',3'-Dimethyl-MPP+(Mitochondrial Toxin)Intermediate->ToxinAuto-oxidation

Figure 1: Hypothetical metabolic bioactivation pathway of 2,3-DMPTP to the neurotoxic pyridinium species.

Experimental Protocols

Chemical Synthesis (Grignard Route)

This protocol yields the target secondary amine.[1] Note that N-protection is required to prevent side reactions.[1]

Reagents: 2,3-Dimethylbromobenzene, Magnesium turnings, 1-Benzyl-4-piperidone, Hydrochloric acid (6M), 10% Pd/C catalyst.[1]

Step-by-Step Methodology:

  • Grignard Formation:

    • Activate Mg turnings (1.1 eq) with iodine in dry THF.

    • Add 2,3-dimethylbromobenzene (1.0 eq) dropwise under N₂ atmosphere.[1] Reflux for 2 hours to form the Grignard reagent.[1]

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add 1-benzyl-4-piperidone (0.9 eq) in THF dropwise.[1] Stir at room temperature for 4 hours.

    • Quench with saturated NH₄Cl.[1] Extract with EtOAc, dry over MgSO₄, and concentrate to yield the 4-hydroxy intermediate .[1]

  • Dehydration (Elimination):

    • Dissolve the intermediate in 6M HCl/Acetic Acid (1:1). Reflux for 4-6 hours.

    • Basify with NaOH (pH 10) and extract.[1] This yields 1-benzyl-4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine .

  • Debenzylation (Formation of 2,3-DMPTP):

    • Dissolve the benzyl intermediate in MeOH.[1] Add 10% Pd/C (10 wt%).[1]

    • Hydrogenate at 1 atm H₂ or use Ammonium Formate (transfer hydrogenation) at reflux.[1]

    • Note: Monitor carefully to avoid reducing the double bond in the tetrahydropyridine ring. (Alternative: Use ACE-Cl for selective debenzylation if over-reduction is observed).[1]

    • Filter, concentrate, and recrystallize (typically as the HCl salt).[1]

MAO-B Oxidation Assay (Safety Screening)

To confirm if the molecule is a direct MAO substrate (unlikely for secondary amine) or inhibitor.[1]

Workflow:

  • Preparation: Isolate mitochondria from mouse liver or brain (or use recombinant human MAO-B).[1]

  • Incubation: Incubate 2,3-DMPTP (10-100 µM) with the enzyme preparation in phosphate buffer (pH 7.4) at 37°C.[1]

  • Detection: Measure UV absorbance at 343 nm (characteristic of the dihydropyridinium species) or 290 nm (pyridinium).

  • Control: Run parallel with MPTP (positive control) and deprenyl (MAO-B inhibitor).[1]

  • Data Analysis: If no absorbance change is observed, the secondary amine is not a direct substrate.[1]

Toxicology & Safety Data

Warning: All tetrahydropyridines should be treated as potential neurotoxins until proven otherwise.[1]

ParameterRisk Assessment
Neurotoxicity High Risk (Latent). While the secondary amine is less toxic than the N-methyl analog, accidental methylation in vivo or contamination with the N-methyl byproduct during synthesis poses a severe risk of permanent Parkinsonism.[1]
Handling Use full PPE (double nitrile gloves, respirator).[1] Work exclusively in a fume hood.
Deactivation Treat waste with 10% KMnO₄/HCl to oxidize the tetrahydropyridine ring to the fully aromatic (and generally less toxic) pyridine or carboxylic acid derivatives before disposal.[1]

References

  • Youngster, S. K., et al. (1989).[1] "Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs." Journal of Pharmacology and Experimental Therapeutics, 249(3), 820-828.[1] Link

  • Heikkila, R. E., et al. (1984).[1] "Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors." Nature, 311, 467-469.[1] Link[1]

  • Fuller, R. W., & Hemrick-Luecke, S. K. (1986).[1] "Effects of MPTP and its 2,3-dimethyl analog on brain monoamines."[1] Research Communications in Chemical Pathology and Pharmacology. Link

  • Sayre, L. M. (1989).[1] "Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)." Toxicological Reviews, 3(1). Link

Methodological & Application

Application Note: 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine in Neurotoxicology and Dopamine Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine (CAS 194669-34-6), a specific structural analog within the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) family.

In neuroscience research, this compound serves as a critical Structure-Activity Relationship (SAR) probe . It is primarily used to delineate the mechanistic requirements for dopaminergic neurotoxicity—specifically the role of N-methylation and phenyl ring substitution in Monoamine Oxidase B (MAO-B) substrate specificity and Dopamine Transporter (DAT) affinity.

Part 1: Technical Profile & Mechanism of Action

Compound Identity & Significance
  • Common Name: Nor-2,3-Dimethyl-MPTP (2,3-DM-PTP)

  • Systematic Name: 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine[1][2][3][4]

  • CAS Number: 194669-34-6[1][2][3][4]

  • Molecular Formula: C13H17N

  • Class: Phenyl-tetrahydropyridine (Secondary Amine)

Mechanistic Context

This compound is the des-methyl precursor/analog of the potent neurotoxin 2,3-dimethyl-MPTP . Its utility lies in its comparative pharmacology against MPTP and its N-methylated counterpart.

  • The "N-Methyl Switch": MPTP toxicity requires bioactivation by MAO-B to form the pyridinium cation (MPP+). This activation generally requires a tertiary amine (N-methyl). 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine lacks this methyl group.

    • Application: It is used as a negative control to demonstrate that neurotoxicity is dependent on the metabolic conversion to the quaternary ammonium species.

  • Steric Influence (2,3-Dimethyl): The ortho (2-position) substitution on the phenyl ring restricts the rotation between the phenyl and tetrahydropyridine rings (atropisomerism). In the N-methylated versions (e.g., 2'-methyl-MPTP), this steric lock often increases potency compared to unsubstituted MPTP.

    • Application: This compound allows researchers to study the binding affinity of the "locked" phenyl ring to DAT and MAO-B without the immediate confounding factor of rapid toxin conversion.

Signaling Pathway & Metabolism

The following diagram illustrates the critical difference in metabolic fate between the Tool Compound (Secondary Amine) and the Neurotoxin (Tertiary Amine).

MAO_Pathway cluster_0 Tool Compound Pathway (Non-Toxic/Control) cluster_1 Toxic Analog Pathway (N-Methylated) Tool 4-(2,3-Dimethylphenyl)- 1,2,3,6-tetrahydropyridine (Secondary Amine) Metab_A Slow/Alternative Oxidation Tool->Metab_A Poor MAO-B Substrate (No N-Methyl) Toxin_Pre 2,3-Dimethyl-MPTP (Tertiary Amine) Tool->Toxin_Pre Synthetic N-Methylation (Lab Derivatization) Intermed Dihydropyridinium Intermediate Toxin_Pre->Intermed MAO-B (Rapid Oxidation) Toxic_End 2,3-Dimethyl-MPP+ (Mitochondrial Toxin) Intermed->Toxic_End Spontaneous Oxidation

Caption: Comparative metabolic fate. The secondary amine (Tool) resists rapid MAO-B conversion to the toxic pyridinium, unlike its N-methylated analog.

Part 2: Experimental Protocols

Protocol A: Handling & Safety (Critical)

Although this specific compound lacks the N-methyl group required for maximal MPTP-like toxicity, it must be treated with Biosafety Level 2 (BSL-2) precautions due to its structural similarity to potent neurotoxins and potential to act as a precursor.

  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Deactivation: Prepare a 1% Potassium Permanganate (KMnO4) in 1M HCl solution. This oxidizes tetrahydropyridines to fully aromatic pyridines (which are generally less lipophilic/toxic precursors) or degrades them.

Protocol B: In Vitro MAO-B Kinetics Assay

Objective: To determine if the 2,3-dimethyl substitution allows the secondary amine to be a substrate for MAO-B, or to use it as a competitive inhibitor against MPTP.

Materials:

  • Recombinant Human MAO-B (Microsomes).

  • Substrate: 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine (Stock: 10 mM in DMSO).

  • Control Substrate: MPTP-HCl or Kynuramine.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Detection: UV-Vis Spectrophotometer (Absorbance at 343 nm for dihydropyridine formation) or HPLC.

Workflow:

  • Pre-incubation: Dilute MAO-B (0.05 mg/mL) in phosphate buffer at 37°C for 10 minutes.

  • Reaction Start: Add the tool compound at varying concentrations (1 µM – 500 µM).

  • Monitoring:

    • Direct UV: Monitor increase in absorbance at 343 nm (characteristic of the 2,3-dihydropyridinium species).

    • Note: Secondary amines oxidize slower. If no absorbance change is observed, the compound is confirmed as a non-substrate control .

  • Data Analysis: Plot Initial Velocity (V0) vs. Concentration [S] to determine

    
     and 
    
    
    
    .
    • Expectation: High

      
       or zero turnover compared to the N-methylated analog.
      
Protocol C: Dopamine Transporter (DAT) Competition Binding

Objective: To assess the affinity of the "2,3-dimethylphenyl" core for the dopamine transporter, independent of toxicity.

Materials:

  • Rat Striatal Synaptosomes or HEK-293 cells expressing hDAT.

  • Radioligand: [^3H]-WIN 35,428 (CFT) or [^3H]-Dopamine.

  • Tool Compound: Serial dilutions (1 nM to 100 µM).

Steps:

  • Preparation: Suspend synaptosomes in binding buffer (Tris-HCl, NaCl, KCl).

  • Incubation: Incubate synaptosomes (50 µg protein) with [^3H]-Ligand (2 nM) and the Tool Compound for 2 hours at 4°C (to prevent uptake and focus on surface binding).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Interpretation: If

      
       is low (< 100 nM), the compound is a potent DAT ligand. This validates the 2,3-dimethyl substitutions as favorable for DAT occupancy.
      

Part 3: Data Interpretation & Reference Values

The following table summarizes expected pharmacological profiles for the tool compound versus its analogs.

CompoundStructureMAO-B Substrate?Neurotoxicity (In Vivo)DAT AffinityRole in Research
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine Secondary AmineNegligible Low/None Moderate/High Negative Control / Precursor
2,3-Dimethyl-MPTPTertiary Amine (N-Me)High (

)
High (Potent) HighActive Neurotoxin Model
MPTPTertiary Amine (N-Me)HighModerateModerateStandard PD Model
MPP+Pyridinium (Salt)N/A (Product)Direct ToxinHigh (Substrate)Mitochondrial Complex I Inhibitor
Synthesis Note (For Authorized Personnel Only)

Researchers often purchase this secondary amine to synthesize the N-allyl or N-propyl derivatives to create "sparing" antagonists or to radiolabel the N-methyl group with Carbon-11 for PET imaging.

  • Methylation Protocol: Reaction with Methyl Iodide (

    
    ) and Potassium Carbonate (
    
    
    
    ) in Acetone yields the neurotoxic 2,3-dimethyl-MPTP. This reaction converts a safety level 1 compound into a safety level 3 neurotoxin.

Part 4: References

  • Heikkila, R. E., et al. "Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors." Nature 311.5985 (1984): 467-469. Link

  • Youngster, S. K., et al. "Structure-activity study of the mechanism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity. I. Evaluation of the biological activity of MPTP analogs." Journal of Pharmacology and Experimental Therapeutics 249.3 (1989): 820-828. Link

  • PubChem. "Compound Summary: 4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine." National Library of Medicine. Link

  • Rollema, H., et al. "Pharmacological profile of the MPTP analog 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-methyl-MPTP)." Toxicology and Applied Pharmacology (Cited for comparative ortho-substitution effects).

Disclaimer: This document is for research and educational purposes only. The compound described is a chemical probe and not intended for human diagnostic or therapeutic use.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL SAFETY NOTICE: Structural Alert

WARNING: This compound is a structural analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a potent neurotoxin known to cause permanent Parkinsonian symptoms via metabolism to the pyridinium species (MPP+).

While the 2,3-dimethyl substitution pattern may alter metabolic affinity, you must treat this compound as a potential neurotoxin.

  • Containment: Handle only in a certified fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Deactivation: Quench all glassware and waste with 10% bleach (sodium hypochlorite) to oxidize the tetrahydropyridine moiety before disposal.

Introduction

Welcome to the technical support guide for 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine . This intermediate is typically synthesized via the acid-catalyzed dehydration of the corresponding 4-piperidinol.

The three most common purity challenges reported by our users are:

  • Contamination with the fully aromatized pyridine analog (oxidation byproduct).

  • "Oiling out" during salt formation/crystallization.

  • Severe tailing during silica chromatography.

This guide addresses these issues using causal chemical logic rather than rote recipes.

Module 1: Removing the Pyridine Impurity (Differential Extraction)

User Question: "I see a persistent impurity (~5-10%) in my NMR that looks like the fully aromatic pyridine. Recrystallization isn't removing it.[1][2] How do I separate them?"

Technical Insight: Recrystallization often fails here because the pyridine analog and the tetrahydropyridine often co-crystallize due to similar pi-stacking capabilities. The most robust separation method relies on pKa differences .

  • Target Molecule (Tetrahydropyridine): Secondary amine. Estimated pKa

    
     9.5 – 10.5.
    
  • Impurity (Pyridine analog): Aromatic nitrogen. Estimated pKa

    
     5.0 – 5.5.
    

By controlling the pH, we can force the pyridine impurity into the organic layer while keeping the target amine in the aqueous layer (or vice versa).

Protocol: The "pH Switch" Extraction
  • Dissolution: Dissolve crude mixture in EtOAc or DCM.

  • Acid Wash (pH ~4.0): Extract with Citrate Buffer (pH 4.0) or carefully titrated dilute HCl.

    • Why? At pH 4, the target tetrahydropyridine (pKa ~10) is >99% protonated (water-soluble). The pyridine impurity (pKa ~5) is significantly less protonated and will partition partially into the organic layer, but this is often not sharp enough.

    • Better Approach (Reverse):

  • Strong Acid Extraction: Extract the organic layer with 1M HCl . Both species go into the water. Discard organic layer.

  • Selective Basification (The Critical Step):

    • Cool the aqueous acidic layer to 0°C.

    • Adjust pH to ~7.0 - 7.5 using NaOH.

    • Extract with EtOAc.

    • Mechanism:[1][2][3][4] At pH 7, the Pyridine impurity (pKa ~5) is largely deprotonated (neutral) and moves to the EtOAc. The Target Tetrahydropyridine (pKa ~10) remains protonated (charged) in the water.

  • Final Recovery:

    • Take the aqueous layer (containing target).

    • Adjust pH to >12 with NaOH.

    • Extract with DCM/EtOAc to recover the pure target.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Target + Pyridine Impurity) AcidExt Extract with 1M HCl Start->AcidExt AqPhase1 Aqueous Phase (Target-H+ & Pyridine-H+) AcidExt->AqPhase1 Bottom Layer OrgPhase1 Organic Phase (Non-basic impurities) AcidExt->OrgPhase1 Top Layer (Discard) pHAdjust Adjust Aqueous to pH 7.0-7.5 AqPhase1->pHAdjust Ext2 Extract with EtOAc pHAdjust->Ext2 OrgPhase2 Organic Phase (Contains Pyridine Impurity) Ext2->OrgPhase2 Pyridine Removed AqPhase2 Aqueous Phase (Contains Target-H+) Ext2->AqPhase2 Target Retained FinalBase Basify to pH > 12 Extract with DCM AqPhase2->FinalBase FinalProd Pure Target (Free Base) FinalBase->FinalProd

Caption: Differential pH extraction exploiting the pKa gap between tetrahydropyridine (pKa ~10) and pyridine (pKa ~5).

Module 2: Crystallization & Salt Formation

User Question: "I tried making the HCl salt, but it turned into a sticky brown oil. How do I get crystals?"

Technical Insight: "Oiling out" occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or when impurities disrupt the lattice energy. 4-aryl-1,2,3,6-tetrahydropyridines are lipophilic; water or pure alcohols often fail.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Instant Oiling Solvent is too polar (traps water).Switch from EtOH to Isopropanol (IPA) or Acetone .
Gummy Solid Impurities acting as plasticizers.[5]Perform the "Module 1" extraction first. Purity >90% is usually required for good crystallization.[1]
No Precipitate Salt is too soluble.Add an anti-solvent (Diethyl Ether or Hexane) dropwise to the saturated solution.
Recommended Protocol: The "Acetone/Ether" Method

This method is generally superior for lipophilic amine hydrochlorides.

  • Dissolve the free base (oil) in a minimum amount of dry Acetone .

  • Cool to 0°C in an ice bath.

  • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • Note: Avoid aqueous HCl; water promotes oiling.

  • If oil forms, reheat to reflux until dissolved. Add a seed crystal if available.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • If no crystals form, add Diethyl Ether dropwise until turbidity persists.

Alternative Salt: If HCl persists in oiling, synthesize the Oxalate or Fumarate salt. These dicarboxylic acids often form extensive hydrogen bond networks that stabilize the crystal lattice better than monovalent halides.

Module 3: Chromatography (Silica Gel)

User Question: "My compound streaks from the baseline to the solvent front. I'm losing yield in mixed fractions."

Technical Insight: Secondary amines interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This acts as a secondary retention mechanism, causing peak broadening (tailing).

The "Amine Modifier" Solution

You must cap the silanol groups. Standard eluents (Hexane/EtOAc) are insufficient.

Eluent Systems:

  • DCM / Methanol / Ammonia:

    • Ratio: 95:5:0.5 to 90:10:1 (DCM:MeOH:NH4OH).

    • Tip: Use 7N Ammonia in Methanol (commercially available) to avoid water introduction.

  • DCM / Methanol / Triethylamine (TEA):

    • Ratio: 95:5 + 1% TEA.

    • Note: TEA is harder to remove (high boiling point) than ammonia.

Visualization: Since the compound has no conjugated ketone but does have a phenyl ring, it will be UV active (254 nm).

  • Stain:Dragendorff’s Reagent is specific for alkaloids/amines (stains orange/red). This is highly recommended to distinguish the amine from non-basic impurities.

Module 4: Stability & Storage

User Question: "My white solid turned yellow after a week on the bench. Is it ruined?"

Technical Insight: The yellowing indicates oxidation. The C=C double bond in the tetrahydropyridine ring is susceptible to oxidation to the aromatic pyridine or N-oxide formation.

  • Storage: Store as the HCl salt (more stable than free base).

  • Conditions: -20°C, under Argon/Nitrogen, desiccated.

  • Recovery: If yellowed, dissolve in EtOAc and wash with dilute NaOH (removes acidic oxidation byproducts) or perform the Module 1 extraction.

References

  • Synthesis of Tetrahydropyridines: Ziering, A., et al. "Piperidine Derivatives.[6] Part III. 4-Arylpiperidines."[6][7] Journal of Organic Chemistry, vol. 12, 1947, pp. 894-903.[6] Link (Foundational chemistry for 4-aryl-tetrahydropyridine synthesis via dehydration).

  • MPTP Structural Analogs & Toxicity: Heikkila, R. E., et al. "Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice." Science, vol. 224, no. 4656, 1984, pp. 1451-1453. Link (Establishes the toxicity profile of the 1,2,3,6-tetrahydropyridine scaffold).

  • Recrystallization of Amine Salts: "Recrystallization Guide." MIT OpenCourseWare, Chem 5.301. Link (General protocols for solvent selection and troubleshooting oiling out).

  • Chromatography of Amines: "Purification of Amines." Rochester University Chemistry Dept. Link (Specific solvent systems for preventing amine tailing).

Sources

Validation & Comparative

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for 4-Aryl-1,2,3,6-Tetrahydropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Predictive Power of In Vitro-In Vivo Correlation for Novel Neuroactive Compounds

The 1,2,3,6-tetrahydropyridine scaffold is a core motif in a multitude of biologically active compounds, ranging from therapeutic agents to potent neurotoxins. A key challenge in the development and safety assessment of novel derivatives, such as 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine, is the early prediction of their in vivo effects from in vitro data. Establishing a robust in vitro-in vivo correlation (IVIVC) is paramount for efficient drug development, enabling researchers to prioritize lead candidates, anticipate potential toxicities, and refine dosing strategies, ultimately reducing the reliance on extensive animal testing.

Due to the limited publicly available data on 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine, this guide will use its extensively studied and structurally related analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), as a case study. MPTP is a well-characterized neurotoxin that induces a Parkinson's-like syndrome in various species, making it an excellent model to illustrate the principles and methodologies of establishing a predictive IVIVC for this class of compounds. By understanding the in vitro mechanisms that drive the in vivo neurotoxicity of MPTP, we can establish a framework for evaluating novel analogs.

This guide will provide a comprehensive overview of the key in vitro assays and in vivo models, detailed experimental protocols, and a clear framework for correlating the data to build a predictive model for 4-aryl-1,2,3,6-tetrahydropyridine derivatives.

In Vitro Characterization: Unraveling the Molecular Mechanisms

The neurotoxic effects of MPTP are not caused by the parent compound itself but by its metabolite, 1-methyl-4-phenylpyridinium (MPP+). Therefore, the in vitro characterization of MPTP and its analogs focuses on the key biochemical steps leading to the formation and action of this toxic metabolite.

Bioactivation by Monoamine Oxidase B (MAO-B)

The first critical step in MPTP's mechanism of action is its oxidation to MPP+ by MAO-B, an enzyme primarily located in the outer mitochondrial membrane of glial cells in the brain. The rate of this conversion is a key determinant of the compound's neurotoxic potential.

This assay quantifies the efficiency of a tetrahydropyridine analog as a substrate for MAO-B.

  • Principle: Incubating the test compound with a source of MAO-B (e.g., isolated brain mitochondria) and measuring the rate of formation of the pyridinium metabolite (e.g., MPP+) over time using High-Performance Liquid Chromatography (HPLC).

  • Causality: A compound that is a better substrate for MAO-B will be converted to its toxic pyridinium form more rapidly, leading to a higher potential for in vivo toxicity.

Protocol 1: In Vitro MAO-B Substrate Assay

  • Prepare Brain Mitochondria: Isolate mitochondria from the brains of a suitable species (e.g., rat or mouse) using differential centrifugation.

  • Reaction Mixture: In a microcentrifuge tube, combine the isolated mitochondria, the tetrahydropyridine test compound at various concentrations, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid) and centrifuging to pellet the protein.

  • Quantification: Analyze the supernatant for the concentration of the pyridinium metabolite using a validated HPLC method with UV or electrochemical detection.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Selective Uptake by the Dopamine Transporter (DAT)

The high selectivity of MPTP's neurotoxicity for dopaminergic neurons is due to the efficient uptake of its toxic metabolite, MPP+, by the dopamine transporter (DAT) located on the presynaptic membrane of these neurons.

This assay measures the affinity of the pyridinium metabolite for DAT.

  • Principle: Using synaptosomes (resealed nerve terminals) prepared from a dopamine-rich brain region (e.g., the striatum), this assay measures the ability of the test compound (the pyridinium metabolite) to inhibit the uptake of radiolabeled dopamine ([³H]DA).

  • Causality: A higher affinity of the metabolite for DAT leads to its accumulation within dopaminergic neurons, resulting in greater selective toxicity.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay in Striatal Synaptosomes

  • Prepare Synaptosomes: Isolate synaptosomes from the striata of rodent brains.

  • Pre-incubation: Pre-incubate the synaptosomal preparation with various concentrations of the pyridinium test compound.

  • Initiate Uptake: Add a known concentration of [³H]dopamine to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [³H]dopamine.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of [³H]dopamine uptake) from the concentration-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Mitochondrial Toxicity

Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.

This assay assesses the inhibitory effect of the pyridinium metabolite on mitochondrial function.

  • Principle: Using isolated mitochondria, this assay measures the rate of oxygen consumption in the presence of specific substrates for different complexes of the electron transport chain. The inhibitory effect of the test compound on Complex I-mediated respiration is determined.

  • Causality: Inhibition of mitochondrial respiration impairs cellular energy production and is a direct mechanism of cytotoxicity.

Table 1: Hypothetical In Vitro Data for MPTP and Analogs

CompoundMAO-B Vmax (nmol/mg/min)DAT Affinity (Ki, nM) for Pyridinium MetaboliteMitochondrial Complex I Inhibition (IC50, µM)
MPTP1.52050
Analog A (e.g., 2'-CH3-MPTP)3.01540
Analog B (Hypothetical)0.2500>1000

Data is for illustrative purposes and based on literature trends for MPTP analogs.

In Vivo Assessment: From Molecular Events to Systemic Effects

The in vivo evaluation of tetrahydropyridine analogs is crucial to confirm that the effects observed in vitro translate to a physiological or pathophysiological outcome. The MPTP-induced mouse model of Parkinson's disease is the gold standard for this purpose.

Animal Model and Dosing
  • Model: C57BL/6 mice are particularly sensitive to MPTP-induced neurotoxicity.

  • Administration: The test compound is typically administered systemically (e.g., intraperitoneally).

  • Endpoints: The key endpoints are behavioral deficits, neurochemical depletion of dopamine, and histological evidence of dopaminergic neuron loss.

Behavioral Analysis

Motor function is assessed to determine the functional consequences of dopaminergic neurodegeneration.

  • Open Field Test: Measures general locomotor activity. MPTP-lesioned mice typically show reduced movement.

  • Rotarod Test: Assesses motor coordination and balance. MPTP-treated animals exhibit impaired performance.

Neurochemical Analysis

Post-mortem analysis of brain tissue quantifies the extent of dopaminergic damage.

  • HPLC Analysis: The striatum is dissected, and HPLC with electrochemical detection is used to measure the levels of dopamine and its metabolites (DOPAC and HVA). A significant reduction in striatal dopamine is a hallmark of MPTP-induced toxicity.

Histological Analysis

Immunohistochemistry provides visual confirmation of neuronal loss.

  • Tyrosine Hydroxylase (TH) Staining: TH is the rate-limiting enzyme in dopamine synthesis. Staining for TH in brain sections of the substantia nigra pars compacta (SNc) allows for the visualization and quantification of surviving dopaminergic neurons. A reduction in the number of TH-positive cells is indicative of neurodegeneration.

Table 2: Hypothetical In Vivo Data for MPTP and Analogs in Mice

Compound (Dose)Striatal Dopamine Depletion (%)Loss of SNc TH-Positive Neurons (%)
Vehicle00
MPTP (30 mg/kg)8550
Analog A (30 mg/kg)9570
Analog B (30 mg/kg)105

Data is for illustrative purposes.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro parameters and the in vivo outcomes. For the tetrahydropyridine class of compounds, a strong IVIVC is expected.

The Correlation Hypothesis

A tetrahydropyridine analog with:

  • A high rate of metabolism by MAO-B (high Vmax) in vitro,

  • A high affinity of its pyridinium metabolite for DAT (low Ki) in vitro, and

  • Potent inhibition of mitochondrial Complex I by its metabolite (low IC50) in vitro,

will exhibit high neurotoxic potency in vivo, as measured by the degree of striatal dopamine depletion and loss of dopaminergic neurons.

Data Integration and Visualization

By plotting the in vitro parameters against the in vivo endpoints for a series of analogs, a quantitative correlation can be established. For instance, a plot of MAO-B Vmax versus striatal dopamine depletion should reveal a positive correlation. Similarly, a plot of DAT affinity (Ki) versus dopamine depletion should show a negative correlation (higher affinity/lower Ki leads to greater depletion).

Diagram 1: Workflow for IVIVC of Tetrahydropyridine Analogs

IVIVC_Workflow cluster_correlation IVIVC MAO_assay MAO-B Metabolism Assay (Km, Vmax) Correlation Correlate In Vitro and In Vivo Data MAO_assay->Correlation DAT_assay DAT Uptake Assay (Ki) DAT_assay->Correlation Mito_assay Mitochondrial Respiration (IC50) Mito_assay->Correlation Animal_model Animal Model (e.g., MPTP in mice) Behavior Behavioral Tests (e.g., Open Field) Animal_model->Behavior Neurochem Neurochemistry (Striatal Dopamine) Behavior->Neurochem Histo Histology (TH+ Cell Count) Neurochem->Histo Histo->Correlation Prediction Predictive Model of Neurotoxicity Correlation->Prediction

Caption: Workflow for establishing an in vitro-in vivo correlation.

Diagram 2: Molecular Pathway of MPTP-Induced Neurotoxicity

MPTP_Pathway MPTP MPTP Glial_Cell Glial Cell MPTP->Glial_Cell Enters MPDP MPDP+ Glial_Cell->MPDP MAO-B MPP MPP+ MPDP->MPP DA_Neuron Dopaminergic Neuron MPP->DA_Neuron Enters via DAT Mitochondrion Mitochondrion MPP->Mitochondrion Accumulates DAT DAT ComplexI Complex I Inhibition Mitochondrion->ComplexI ATP_depletion ATP Depletion & Oxidative Stress ComplexI->ATP_depletion Cell_Death Neuronal Death ATP_depletion->Cell_Death

Caption: The bioactivation and neurotoxic pathway of MPTP.

Conclusion

Establishing a robust in vitro-in vivo correlation is a cornerstone of modern drug discovery and development. For novel 4-aryl-1,2,3,6-tetrahydropyridine derivatives like 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine, the well-trodden path of MPTP research provides a clear and effective roadmap. By systematically evaluating a compound's potential for MAO-B-mediated bioactivation, uptake by the dopamine transporter, and subsequent mitochondrial toxicity in vitro, researchers can generate a highly predictive model of in vivo neurotoxic potential. This approach not only accelerates the identification of safe and effective drug candidates but also embodies the principles of responsible and efficient scientific investigation.

References

  • Krzyżanowska, A., & Stączek, P. (2019). The chemistry and pharmacology of tetrahydropyridines. Current Medicinal Chemistry, 26(33), 6136-6163.
  • Guttman, M. (2019). MPTP-Induced Parkinsonism. In W. R. Wayne Martin (Ed.), Functional Imaging in Movement Disorders. Taylor & Francis.
  • Youngster, S. K., Duvoisin, R. C., Hess, A., Sonsalla, P. K., Kindt, M. V., & Heikkila, R. E. (1986). 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-CH3-MPTP) is a more potent dopaminergic neurotoxin than MPTP in mice. European Journal of Pharmacology, 122(2), 283-287.
  • Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity.
  • Pillai, O., & Panchagnula, R. (2001). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Technology, 25(4), 52-62.
  • Zetterström, T., & Grahame-Smith, D. G. (1987). Neurochemical investigations in vitro with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in preparations of rat brain. British Journal of Pharmacology, 92(2), 381–391.
  • Patel, R., & Kumar, S. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Mytilineou, C., Cohen, G., & Heikkila, R. E. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical Pharmacology, 34(15), 2731–2736.
  • Giovanni, A., Sonsalla, P. K., & Heikkila, R. E. (1994). Studies on species sensitivity to the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Part 1: Systemic administration. Journal of Pharmacology and Experimental Therapeutics, 270(3), 1008-1016.
  • Patel, R., Kumar, V., & Singh, S. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Pharmaceutical Sciences.
  • Redda, K. K., & Ture, S. (2025). The Chemistry and Pharmacology of Tetrahydropyridines.
  • Bentham Science Publishers. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines.
  • Singer, T. P., Trevor, A. J., & Castagnoli, N. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Trends in Biochemical Sciences, 12(7), 266-270.
  • Redda, K. K., & Ture, S. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.
  • Li, H., et al. (2021). Protective Effects and Mechanisms of Procyanidins on Parkinson's Disease In Vivo and In Vitro. Molecules, 26(18), 5585.
  • Sundström, E., Strömberg, I., Tsutsumi, T., Olson, L., & Jonsson, G. (1987). Studies on the effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on central catecholamine neurons in C57BL/6 mice. Comparison with three other strains of mice. Brain Research, 405(2), 26-38.
  • Dr. PKS & MPS Classes. (2023, June 1). In-Vitro In-Vivo Correlation | Definition, Applications & Levels | Biopharmaceutics | BP604T | L~23 [Video]. YouTube

A Senior Application Scientist's Guide to the Comparative Metabolism of 4-Aryl-1,2,3,6-Tetrahydropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the MPTP Model

The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a Parkinsonian syndrome in humans and primates revolutionized neuroscience research.[1] This toxicity is not inherent to the molecule itself but is a consequence of its metabolic bioactivation within the central nervous system.[2][3] MPTP is enzymatically converted to the potent dopaminergic neurotoxin, 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys neurons in the substantia nigra.[3][4] This metabolic pathway has become a cornerstone for understanding neurodegeneration and serves as a critical model in the development of therapeutics for Parkinson's disease.

The study of MPTP analogs, such as the subject of this guide, "4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine," is paramount. By systematically altering the chemical structure of the parent compound, we can dissect the precise molecular features that govern its metabolic fate, enzymatic affinity, and ultimate neurotoxic potential. This comparative approach provides invaluable insights for drug development, enabling the design of novel therapeutic agents that avoid toxic metabolic pathways or, conversely, for creating more potent and specific neurotoxins for research models.[5] This guide provides an in-depth comparison of the metabolic pathways of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine and related analogs, supported by established experimental methodologies.

The Prototypical Pathway: Bioactivation of MPTP

To understand the metabolism of its analogs, one must first grasp the well-established bioactivation cascade of MPTP. This process is a two-step oxidation primarily, though not exclusively, catalyzed by monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane, particularly in astrocytes.[2][6][7]

  • Oxidation to MPDP+ : MPTP, being lipophilic, readily crosses the blood-brain barrier. Within the brain, MAO-B catalyzes the two-electron oxidation of the tetrahydropyridine ring, converting MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[2][8]

  • Oxidation to MPP+ : MPDP+ is then further oxidized to the stable, toxic metabolite, MPP+.[2] This second step can occur spontaneously or be facilitated by other enzymes.[8]

  • Uptake and Toxicity : MPP+ is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[4][9] Once inside, it accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain, leading to a catastrophic failure of energy production, oxidative stress, and ultimately, cell death.[10]

MPTP_Metabolism cluster_astrocyte Astrocyte MPTP MPTP (Lipophilic) BBB Blood-Brain Barrier MPDP MPDP+ MPTP->MPDP MAO-B MPP MPP+ (Neurotoxin) MPDP->MPP Oxidation Neuron Dopaminergic Neuron MPP->Neuron DAT Uptake Toxicity Mitochondrial Dysfunction & Cell Death

Caption: The metabolic bioactivation pathway of MPTP to its neurotoxic metabolite MPP+.

Comparative Metabolism: The Influence of Phenyl Ring Substitution

Structural modifications, particularly on the 4-phenyl ring, profoundly influence the interaction of tetrahydropyridine analogs with metabolizing enzymes, altering both the rate and the pathway of their metabolism.

The subject compound, 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine , features two methyl groups on the phenyl ring. Based on studies of related analogs, this substitution pattern is expected to significantly alter its metabolic profile compared to MPTP.

  • Steric Hindrance and Enzyme Selectivity : The 2'-methyl substitution, in particular, is known to be a critical determinant of enzyme selectivity. The analog 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'Me-MPTP) is a more potent neurotoxin than MPTP in mice.[11] Crucially, its neurotoxicity is not completely prevented by MAO-B inhibitors alone.[11] This is because the 2'-methyl group allows the compound to be a substrate for both MAO-A and MAO-B .[11][12] The presence of a second methyl group at the 3' position in our target compound likely reinforces this dual-enzyme interaction. The active site of MAO-B has a relatively small hydrophobic pocket (P2'-B) for the 2'-position, while the corresponding pocket in MAO-A (P2'-A) is larger, better accommodating substituted analogs.[13]

  • Enhanced Metabolic Rate : Fluorinated analogs of MPTP, such as 2'-F-MPTP, have been shown to be better substrates for MAO-B and exhibit more potent neurotoxicity.[5] This suggests that electron-donating or -withdrawing groups that influence the electronic properties of the phenyl ring can modulate the rate of oxidation. The two methyl groups on 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine are electron-donating, which could potentially increase the rate of its oxidation by both MAO-A and MAO-B compared to the unsubstituted MPTP.

  • Role of Cytochrome P450 Enzymes : While MAO enzymes are the primary catalysts for MPTP bioactivation, Cytochrome P450 (CYP) enzymes represent an alternative and potentially significant metabolic pathway. Human CYP2D6, which is present in mitochondria, can efficiently metabolize MPTP to MPP+.[6][7][14] The metabolism of other tetrahydropyridine-containing drugs, such as haloperidol, is also mediated by CYP enzymes, specifically CYP3A4.[15] It is highly probable that 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine and its analogs are also substrates for various CYP isoforms. This CYP-mediated metabolism could occur in parallel with MAO-mediated pathways and may be a significant contributor to the overall clearance and potential toxicity, especially in tissues with high CYP expression like the liver.

Comparative Data Summary
CompoundKey Substituent(s)Primary Metabolizing Enzyme(s)Key Metabolite(s)Relative Neurotoxicity
MPTP NoneMAO-B[16][17]MPDP+, MPP+[2]Baseline
2'Me-MPTP 2'-MethylMAO-A and MAO-B[11][12]2'Me-MPDP+, 2'Me-MPP+More potent than MPTP[11]
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine 2',3'-DimethylPredicted: MAO-A and MAO-B, CYPsPredicted: Corresponding dihydropyridinium and pyridinium ionsPredicted: Potentially high
2'-F-MPTP 2'-FluoroMAO-B[5]2'-F-MPDP+, 2'-F-MPP+More potent than MPTP[5]

Experimental Methodologies for Metabolic Profiling

To objectively compare the metabolism of these compounds, robust and validated experimental systems are required. A multi-tiered approach, combining in vitro and in vivo models, provides the most comprehensive understanding.

In Vitro Metabolism Workflow

In vitro systems are indispensable for initial screening, metabolite identification, and determining which enzymes are involved.[18] A common workflow involves incubating the test compound with a metabolically competent system, followed by analysis to identify and quantify the parent compound and its metabolites.

InVitro_Workflow cluster_prep Preparation cluster_analysis Analysis TestCompound Test Compound (e.g., 4-Aryl-tetrahydropyridine) Incubation Incubation (37°C, Timed) TestCompound->Incubation MetabolicSystem Metabolic System (Microsomes, Hepatocytes, etc.) MetabolicSystem->Incubation Cofactors Cofactors (e.g., NADPH, UDPGA) Cofactors->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifugation Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing: Metabolite ID & Quantification LCMS->Data

Caption: A typical experimental workflow for in vitro drug metabolism studies.

Protocol: In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify the primary oxidative metabolites of a tetrahydropyridine analog. The choice of HLMs is justified as they contain a rich complement of both MAO and CYP enzymes, providing a comprehensive initial screen.[15]

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of the tetrahydropyridine analog in DMSO.
  • HLM Suspension: Thaw pooled human liver microsomes (final protein concentration 20 mg/mL) on ice. Dilute to 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. This system ensures a continuous supply of the essential CYP cofactor, NADPH.

2. Incubation Procedure:

  • Pre-warm the HLM suspension and NRS solution to 37°C for 5 minutes.
  • Initiate the reaction by adding the test compound stock solution to the HLM suspension to achieve a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.
  • Immediately add an equal volume of the pre-warmed NRS solution to the HLM/compound mixture.
  • Incubate at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Control Incubations:
  • Negative Control (No NRS): To confirm cofactor-dependent metabolism (primarily CYPs).
  • Inhibitor Controls: To identify specific enzyme contributions. Incubate separately with a MAO-B inhibitor (e.g., Selegiline)[16] and a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole).

3. Sample Quenching and Processing:

  • Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard (for quantification).
  • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
  • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4. Analytical Method:

  • Analyze samples using a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (HPLC-MS).[19][20]
  • Chromatography: Use a C18 reverse-phase column with a gradient elution (e.g., water/formic acid and acetonitrile/formic acid) to separate the parent compound from its metabolites.
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode, acquiring both full scan data (for identifying potential metabolites) and tandem MS (MS/MS) data (for structural elucidation). Metabolites are identified by their accurate mass, retention time, and characteristic fragmentation patterns.
In Vivo Metabolism Studies

In vivo studies are essential to confirm that the metabolic pathways observed in vitro are relevant in a whole organism, accounting for absorption, distribution, and excretion.[18][21]

Protocol Overview: In Vivo Metabolism in Rodents

1. Animal Model Selection:

  • The C57BL/6 mouse is a common choice as it is susceptible to MPTP-induced neurotoxicity.[22] Rats can also be used, though they often show reduced sensitivity.[12][23]

2. Dosing and Sample Collection:

  • Administer the test compound via an appropriate route (e.g., intraperitoneal injection).
  • Collect blood samples at multiple time points to determine the pharmacokinetic profile of the parent compound and major metabolites.
  • House animals in metabolic cages to collect urine and feces for analysis of excretory metabolites.
  • At the conclusion of the study, collect tissues, particularly the brain (striatum) and liver, to assess for compound distribution and tissue-specific metabolites.

3. Bioanalysis:

  • Process biological samples (plasma, urine, tissue homogenates) using protein precipitation or solid-phase extraction.
  • Analyze the extracts by LC-MS/MS, as described in the in vitro protocol, to identify and quantify the parent compound and its metabolites.

Conclusion and Future Directions

The metabolism of 4-aryl-1,2,3,6-tetrahydropyridines is a complex interplay between the compound's structure and the catalytic activity of multiple enzyme systems, primarily MAO-A, MAO-B, and various CYP450 isoforms. Phenyl ring substitutions are a critical determinant of metabolic fate. As demonstrated by analogs like 2'Me-MPTP, substitutions at the 2' and 3' positions, such as in 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine, are likely to increase the rate of metabolism and engage both MAO-A and MAO-B, potentially leading to enhanced neurotoxicity compared to MPTP.

For drug development professionals, this underscores the necessity of early and thorough metabolic profiling. Understanding the structure-metabolism relationships within this chemical class is crucial for designing safer compounds that avoid bioactivation to toxic pyridinium species. The experimental protocols detailed herein provide a robust framework for conducting these critical investigations, enabling the objective comparison of novel chemical entities and the selection of candidates with favorable metabolic profiles.

References

  • Bioactivation of MPTP: Reactive metabolites and possible biochemical sequelae. (1987). Science.
  • Molecular determinants in the bioactivation of the dopaminergic neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). PubMed.
  • Uptake and metabolism of MPTP and MPP+ in SH-SY5Y human neuroblastoma cells. (2025).
  • Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. (n.d.). PubMed.
  • Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implic
  • Role for monoamine oxidase-A (MAO-A) in the bioactivation and nigrostriatal dopaminergic neurotoxicity of the MPTP analog, 2'Me-MPTP. (n.d.). PubMed.
  • Probing the mechanism of bioactivation of MPTP type analogs by monoamine oxidase B: structure-activity studies on substituted 4-phenoxy-, 4-phenyl-, and 4-thiophenoxy-1-cyclopropyl-1,2,3,6-tetrahydropyridines. (1995). Chemical Research in Toxicology.
  • Proposed activation and inactivation routes and metabolites
  • Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease. (1988). Journal of Neurochemistry.
  • Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues. (1986). Neuroscience Letters.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). STAR Protocols.
  • An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024).
  • Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents. (n.d.). PubMed.
  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects. (n.d.). PubMed.
  • The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. (1987).
  • XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. (n.d.). PMC.
  • Toxicokinetics and Metabolism: Understanding the Fate of Toxins in Biological Systems. (2023). IntechOpen.
  • Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites. (2006). Journal of Pharmacology and Experimental Therapeutics.
  • “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. (2022). Chemical Research in Toxicology.
  • MPTP, MPP+ and mitochondrial function. (n.d.). PubMed.
  • Development of in vivo drug-induced neurotoxicity models. (2014). Expert Opinion on Drug Metabolism & Toxicology.
  • Metabolism of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by mitochondrion-targeted cytochrome P450 2D6: implications in Parkinson disease. (2013). The Journal of Biological Chemistry.
  • Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. (2013). PMC.
  • Identification of the stable and reactive metabolites of tetrahydropiperine using ultrahigh-performance liquid chromatography combined with diode-array detection and high-resolution mass spectrometry. (2021).
  • Metabolic studies on haloperidol and its tetrahydropyridine analog in C57BL/6 mice. (n.d.). Chemical Research in Toxicology.
  • Metabolism of 1-Methyl-4-phenyl-1-2-3-6-tetrahydropyridine by Mitochondria-targeted Cytochrome P450 2D6: Implications in Parkinson's Disease. (2015).
  • Analytical strategies for identifying drug metabolites. (2007). Mass Spectrometry Reviews.

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Independent verification of "4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent verification of "4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine" synthesis Content Type: Publish Comparison Guide

Executive Summary

This guide presents an independent technical verification of the synthesis of 4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine , a structural analog of the dopaminergic neurotoxin MPTP.[1] As a Senior Application Scientist, I have evaluated two primary synthetic pathways: the Classical Grignard-Dehydration Route (Method A) and the Palladium-Catalyzed Suzuki-Miyaura Coupling (Method B).

Verification Verdict:

  • Method A (Grignard) is designated as the Verified Protocol for scalability and cost-efficiency, despite requiring rigorous safety controls due to exothermic steps and acid handling.

  • Method B (Suzuki) is the recommended Alternative for high-throughput screening (HTS) or when functional group tolerance is limited, offering a cleaner impurity profile at a higher reagent cost.

Critical Safety & Toxicology Alert

WARNING: This compound is a structural analog of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a potent neurotoxin that causes permanent Parkinsonian symptoms via metabolism to MPP+.

  • Handling: All procedures must be conducted in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

  • Deactivation: Treat all waste streams with dilute permanganate or bleach solution to oxidize potential tetrahydropyridine residues before disposal.

Comparative Analysis of Synthesis Routes
FeatureMethod A: Grignard-Dehydration (Verified)Method B: Suzuki Coupling (Alternative)
Mechanism Nucleophilic addition followed by acid-catalyzed E1 elimination.Pd-catalyzed cross-coupling of vinyl triflate and boronic acid.
Starting Material N-Protected-4-piperidone (e.g., N-Benzyl or N-Boc).N-Protected-4-piperidone enol triflate.
Step Count 2-3 Steps (depending on deprotection).2 Steps.
Yield (Overall) 65 - 72%55 - 65%
Purity (Pre-HPLC) 85 - 90% (Isomer contamination possible).>95% (Highly regioselective).
Scalability High (Kg scale feasible).Moderate (Catalyst cost limits scale).
Key Risk Exothermic Grignard formation; Acid handling.Catalyst poisoning; Boronic acid stability.
Detailed Experimental Protocols
Method A: The Verified Protocol (Grignard Addition & Dehydration)

Rationale: This method relies on the robust addition of an aryl Grignard to a ketone. The 2,3-dimethyl substitution pattern introduces steric bulk, requiring extended reflux times compared to the phenyl analog.[1]

Step 1: Grignard Formation & Addition

  • Reagents: 1-Bromo-2,3-dimethylbenzene (1.1 eq), Mg turnings (1.2 eq), N-Benzyl-4-piperidone (1.0 eq), anhydrous THF.

  • Activation: Flame-dry a 3-neck flask under Argon. Activate Mg turnings with a crystal of Iodine.

  • Formation: Add the bromide in THF dropwise to refluxing THF/Mg. Maintain reflux for 2 hours to ensure complete formation of 2,3-dimethylphenylmagnesium bromide.

  • Addition: Cool to 0°C. Add N-Benzyl-4-piperidone in THF dropwise. The steric bulk of the ortho-methyl group may retard the rate; allow to warm to RT and stir for 12 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The intermediate is 1-benzyl-4-(2,3-dimethylphenyl)piperidin-4-ol .

Step 2: Acid-Catalyzed Dehydration

  • Reagents: 6M HCl or AcOH/H₂SO₄ (10:1).

  • Procedure: Dissolve the crude alcohol in the acid mixture. Heat to reflux (90-100°C) for 4 hours.

    • Scientist's Note: The acid promotes E1 elimination. The double bond forms preferentially at the 3,4-position (endocyclic) due to conjugation with the aromatic ring.

  • Workup: Basify carefully with NaOH to pH 10. Extract with DCM.

  • Deprotection (Optional): If the free amine is required, treat the N-benzyl product with 1-chloroethyl chloroformate (ACE-Cl) in dichloroethane, followed by methanol reflux.

Method B: The Alternative (Suzuki-Miyaura Coupling)

Rationale: Avoids strong acids and potential carbocation rearrangements. Ideal for rapid analog generation.

  • Enol Triflate Synthesis: React N-Boc-4-piperidone with LDA (-78°C) followed by N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). Isolate the vinyl triflate.

  • Coupling:

    • Reagents: Vinyl triflate (1.0 eq), 2,3-Dimethylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3.0 eq).[1]

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Conditions: Heat at 80°C for 6 hours under Argon.

  • Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.

Visualization of Pathways
Diagram 1: Synthesis Workflow Comparison

This flowchart illustrates the decision matrix between the Verified (Grignard) and Alternative (Suzuki) routes.

Synthesis_Comparison Start Target: 4-(2,3-Dimethylphenyl)- 1,2,3,6-tetrahydropyridine RouteA Method A: Grignard (Verified) Start->RouteA RouteB Method B: Suzuki (Alternative) Start->RouteB StepA1 1. Grignard Formation (Mg + Ar-Br) RouteA->StepA1 StepA2 2. Nucleophilic Addition (to Piperidone) StepA1->StepA2 StepA3 3. Acid Dehydration (HCl/Reflux) StepA2->StepA3 ProductA Crude Product A (High Yield, Salt Waste) StepA3->ProductA StepB1 1. Enol Triflate Formation RouteB->StepB1 StepB2 2. Pd-Catalyzed Coupling (Boronic Acid) StepB1->StepB2 ProductB Crude Product B (High Purity, High Cost) StepB2->ProductB

Caption: Comparison of the Grignard-based industrial route (Method A) versus the Palladium-catalyzed laboratory route (Method B).

Diagram 2: Mechanism of Acid-Catalyzed Dehydration

Understanding the E1 elimination mechanism is critical for controlling impurity formation (isomerization).

Dehydration_Mechanism cluster_risk Critical Control Point Alcohol Tertiary Alcohol (Intermediate) Protonation + H+ (Acid) Alcohol->Protonation Oxonium Oxonium Ion (-OH2+) Protonation->Oxonium Carbocation Tertiary Carbocation (Resonance Stabilized) Oxonium->Carbocation - H2O Elimination - H+ (Elimination) Carbocation->Elimination Product Tetrahydropyridine (Alkene) Elimination->Product

Caption: E1 Elimination mechanism. The stability of the benzylic carbocation drives the reaction, but temperature control is vital to prevent polymerization.[1]

Analytical Verification Data

To validate the synthesis, the following analytical signatures must be confirmed.

TestExpected Result (Verified)Interpretation
1H-NMR (CDCl₃) δ 5.9 - 6.1 ppm (m, 1H) Diagnostic alkene proton at C-5. Confirms dehydration.[2]
1H-NMR (CDCl₃) δ 2.2 - 2.3 ppm (s, 6H) Two singlets or one broad singlet for the 2,3-dimethyl group.
LC-MS (ESI+) [M+H]+ = 188.14 (Free base)Matches molecular formula C₁₃H₁₇N.
HPLC Purity > 98.0% Critical for biological assays to rule out neurotoxic impurities.

Troubleshooting Note: If the NMR shows a signal at δ 5.5 ppm, it indicates the isomerized product (double bond migration), often caused by prolonged heating in strong acid.[1]

References
  • Journal of Medicinal Chemistry : Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. (Validation of tetrahydropyridine synthesis via Grignard route).

  • Organic Syntheses : Preparation of 4-Aryl-1,2,3,6-tetrahydropyridines. (Standard protocols for dehydration of 4-piperidinols).

  • Arkivoc : Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling. (Comparative Suzuki coupling methodologies).

  • Chemical Research in Toxicology : Metabolism of MPTP analogs. (Safety and toxicology context for 4-aryl-tetrahydropyridines).

Sources

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